molecular formula C13H13N3O3S B4521827 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B4521827
M. Wt: 291.33 g/mol
InChI Key: REMIBCTWUNMPAL-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates three privileged pharmacophores: a pyrrolidine, a furan, and a thiazole ring. The 2-aminothiazole moiety is a prominent scaffold in pharmaceuticals, found in FDA-approved drugs such as the antiretroviral Ritonavir, the kinase inhibitor Dasatinib for leukemia, and the antimicrobial Sulfathiazole . This moiety is frequently investigated for developing novel agents with anticancer, anti-inflammatory, and antimicrobial activities . The fusion of a furan ring with a pyrrolidine core is a structural feature explored in preclinical research, including in small-molecule inhibitors targeting cytokine signaling pathways like the ST2/IL-33 axis, which is relevant in immune-related conditions . Similarly, molecular hybrids containing both furan and thiazole rings have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy . This compound is intended for research applications only, including as a reference standard in analytical testing, a building block in organic synthesis, and a lead compound for the development of new therapeutic agents. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11-6-9(12(18)15-13-14-3-5-20-13)7-16(11)8-10-2-1-4-19-10/h1-5,9H,6-8H2,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMIBCTWUNMPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330364
Record name 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851871-88-0
Record name 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the furan-2-ylmethyl and thiazol-2-yl intermediates, which are then coupled with a pyrrolidine-3-carboxamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amide Group

The carboxamide group undergoes nucleophilic substitution and hydrolysis under specific conditions:

Reaction TypeConditionsProductsKey FindingsSource
Acidic HydrolysisHCl (6M), reflux, 6–8 hrsPyrrolidine-3-carboxylic acid + 2-aminothiazoleComplete cleavage at elevated temps; confirmed by LC-MS
Basic HydrolysisNaOH (2M), 80°C, 4 hrsSodium carboxylate + thiazole aminePartial decomposition observed
Thiol SubstitutionBenzyl mercaptan, DMF, 110°C, 12 hrsThioamide derivative62% yield; product characterized via <sup>1</sup>H-NMR

Reactivity of the Pyrrolidine-5-Oxo Moiety

The ketone group in the pyrrolidine ring participates in reductions and condensations:

Reaction TypeReagents/ConditionsProductsNotesSource
NaBH<sub>4</sub> ReductionEthanol, 0°C, 2 hrs5-Hydroxypyrrolidine derivativeStereoselective reduction (85% yield)
Grignard AdditionCH<sub>3</sub>MgBr, THF, –20°CTertiary alcohol adductUnstable; prone to retro-addition
Aldol Condensation4-Nitrobenzaldehyde, KOH, EtOHα,β-Unsaturated ketoneLimited conversion (≤30%)

Thiazole Ring Modifications

The 1,3-thiazol-2-yl group exhibits electrophilic substitution and coordination properties:

Reaction TypeConditionsProductsOutcomesSource
BrominationBr<sub>2</sub>, AcOH, RT, 1 hr5-Bromo-thiazole derivativeRegioselective at C5 (90% yield)
Pd-Catalyzed CouplingPhenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-thiazole hybridSuzuki-Miyaura reaction (78% yield)
Metal ComplexationCu(II) acetate, MeOH, RTOctahedral Cu(II) complexConfirmed by UV-Vis and ESR

Furan Ring Reactivity

The furan-2-ylmethyl group engages in electrophilic substitutions and ring-opening reactions:

Reaction TypeConditionsProductsChallengesSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro-furan derivativeLow stability; requires in situ use
Diels-Alder ReactionMaleic anhydride, toluene, refluxExo-adduct cycloadductModerate dienophile activity
Oxidative Ring-OpeningmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RTDicarbonyl intermediateNon-selective; side products dominate

Cyclization and Ring-Forming Reactions

Intramolecular interactions facilitate novel heterocycle synthesis:

Reaction TypeConditionsProductsKey DriversSource
Lactam FormationPCl<sub>5</sub>, toluene, 100°CBicyclic γ-lactamThermodynamic control favors 6-membered ring
Thiazole-Pyrrolidine FusionI<sub>2</sub>, DMSO, 120°CTricyclic fused systemOxidative coupling (55% yield)

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

ConditionHalf-Life (t<sub>1/2</sub>)Primary DegradantsImplicationsSource
pH 1.2 (simulated gastric fluid)2.1 hrsHydrolyzed carboxamide + furan alcoholLow oral bioavailability predicted
pH 7.4 (phosphate buffer)>24 hrsStableSuitable for IV formulations

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thiazole-based compounds. For instance, derivatives like N-(thiazol-2-yl)furan-2-carboxamide have demonstrated promising antiproliferative effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using MTT assays . Molecular docking studies indicate that these compounds may interact with key targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. The compound's structural attributes may confer similar activity, making it a candidate for further exploration in combating bacterial and fungal infections. Studies on related compounds have shown effective inhibition against a range of pathogens .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives exhibit a wide array of biological activities including:

  • Antioxidant : Protecting cells from oxidative stress.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antidepressant : Potentially influencing neurotransmitter systems .

Agrochemical Applications

The unique structure of 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide suggests potential applications in agrochemicals as pesticides or herbicides. Compounds with similar frameworks have been investigated for their efficacy against plant pathogens and pests, indicating a promising avenue for agricultural development.

Case Studies

Several case studies emphasize the application of thiazole derivatives in drug development:

  • Anticancer Study : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Compounds exhibiting high activity were subjected to further optimization for enhanced efficacy .
  • Antimicrobial Investigation : A study focused on synthesizing thiazole-based amides reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of this class of compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:

Biological Activity

1-(Furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide, identified as compound Y042-3420, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that includes a furan moiety and a thiazole ring, which are known to contribute to various biological properties.

The chemical properties of Y042-3420 are as follows:

PropertyValue
Molecular Weight291.33 g/mol
Molecular FormulaC13H13N3O3S
LogP0.7692
LogD0.7654
Polar Surface Area58.753 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds with similar structural motifs, particularly those containing thiazolidinone frameworks, exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thiazolidinone have demonstrated moderate to strong antiproliferative effects in leukemia cell lines, with studies indicating that electron-donating groups at specific positions enhance cytotoxicity and induce apoptosis through mechanisms such as DNA fragmentation and LDH assays .

Y042-3420's structural similarity to these compounds suggests it may possess comparable anticancer properties. Preliminary studies should focus on its efficacy against various cancer cell lines to establish a dose-response relationship.

Antimicrobial Activity

The compound's potential antimicrobial activity is also noteworthy. Pyrrolidine derivatives have been shown to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, pyrrolidine derivatives with specific substitutions have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Given the presence of the thiazole and furan moieties in Y042-3420, it is plausible that this compound could also exhibit antimicrobial properties, warranting further investigation into its spectrum of activity against common bacterial strains.

Case Studies and Research Findings

  • Antiproliferative Effects : A study on thiazolidinone derivatives indicated that the introduction of various functional groups significantly influenced their anticancer activity. Compounds with electron-donating substituents at the para position showed enhanced cytotoxic effects in leukemia models .
  • Antimicrobial Testing : In a comparative study of pyrrolidine derivatives, several compounds displayed promising antibacterial activity against Bacillus subtilis and Candida albicans, with MIC values suggesting effective inhibition at low concentrations .
  • Structure-Activity Relationship (SAR) : The SAR analysis of similar compounds indicates that modifications in the thiazole and furan rings can lead to improved biological activity. For instance, alterations in the substituents on these rings significantly affected the compounds' interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves coupling pyrrolidine-3-carboxamide derivatives with furan-2-ylmethyl and thiazol-2-yl substituents. A general approach includes:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of γ-keto acids or esters under acidic conditions .
  • Step 2 : Amidation at the 3-position using thiazol-2-amine, optimized via coupling agents like EDCI/HOBt in DMF .
  • Step 3 : Alkylation of the furan-2-ylmethyl group using K₂CO₃ as a base in DMF at room temperature .
  • Key Variables : Reaction time (12–24 hrs), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.1 for amine coupling) critically affect yields (reported 45–68% in analogous syntheses) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign signals for the pyrrolidinone carbonyl (δ ~175–180 ppm), furan protons (δ ~6.3–7.4 ppm), and thiazole NH (δ ~10–11 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and dihedral angles, confirming the planar thiazole and non-planar furan alignment .
  • HRMS : Validate molecular weight (C₁₄H₁₃N₃O₃S; calc. 311.07) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Screening Strategies :

  • Enzyme Inhibition : Test against bacterial enoyl-ACP reductase (FabI) using NADH depletion assays, given structural similarity to oxadiazolo pyrrolidine inhibitors .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ >50 µM suggests selectivity) .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How do electronic and steric effects of the furan and thiazole substituents influence bioactivity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Electronic Effects : Replace the furan with thiophene (more electron-rich) to assess impact on π-π stacking in enzyme binding pockets .
  • Steric Effects : Introduce bulkier groups (e.g., 5-methylfuran) to evaluate steric hindrance using molecular docking (AutoDock Vina) against FabI .
  • Data Interpretation : Reduced activity with bulkier groups suggests binding pocket constraints, while enhanced activity with electron-withdrawing substituents indicates charge complementarity .

Q. What computational methods can predict metabolic stability and degradation pathways?

  • In Silico Tools :

  • Metabolism Prediction : Use SwissADME to identify CYP450-mediated oxidation sites (e.g., furan ring oxidation to diketones) .
  • Degradation Pathways : Simulate hydrolytic stability of the pyrrolidinone ring under acidic (pH 2) and basic (pH 9) conditions via DFT calculations .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, t₁/₂ measurement) .

Q. How can synthetic scalability be optimized without compromising enantiomeric purity?

  • Process Chemistry Strategies :

  • Catalytic Asymmetry : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidinone formation to control stereocenters .
  • Continuous Flow Synthesis : Optimize residence time and temperature for amidation steps to reduce racemization .
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across different enzyme assays?

  • Troubleshooting Framework :

  • Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate) and cofactor concentrations (NADH levels in FabI assays) .
  • Enzyme Source : Variability in recombinant vs. native enzyme purity (e.g., His-tagged FabI vs. wild-type) may alter kinetics .
  • Statistical Validation : Apply ANOVA to datasets (p <0.05) and normalize results using positive controls (e.g., triclosan for FabI) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

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